molecular formula C8H10N2 B027074 1,2,3,4-Tetrahydro-2,7-naphthyridine CAS No. 108749-08-2

1,2,3,4-Tetrahydro-2,7-naphthyridine

Cat. No. B027074
M. Wt: 134.18 g/mol
InChI Key: OZTPQWRLHLQVBD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2,7-naphthyridine is a chemical compound with the molecular formula C8H10N2 . It is a derivative of naphthyridine, a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydro-2,7-naphthyridine has a molecular weight of 170.64 . It is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Medicinal Chemistry

Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . These compounds are synthesized through various strategies and show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Anticancer Properties

Naphthyridines, particularly 1,6-naphthyridines, are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities . The anticancer activity of 1,6-naphthyridines has been studied on different cancer cell lines .

Anti-Inflammatory and Analgesic Action

The literature has reported patents on the biological activity of 1-oxo-2,7-naphthyridines, showing that some derivatives of the latter are physiologically active compounds and provide anti-inflammatory and analgesic action and can be used as therapeutic agents for treatment of inflammatory immune diseases and chronic inflammations .

Cardiovascular Applications

Substituted 1,8-naphthyridine compounds are used as antihypertensives and antiarrhythmics . These compounds are of great importance due to their broad spectrum of biological activities .

Peptidomimetic Pharmaceuticals

Tetrahydronaphthyridines, including “1,2,3,4-Tetrahydro-2,7-naphthyridine”, are prominent in peptidomimetic pharmaceuticals as arginine mimetics. They are widely used in Arg–Gly–Asp (RGD) peptide mimetics such as αv integrin inhibitors .

Antiviral Properties

Naphthyridines, particularly 1,6-naphthyridines, have been found to have anti-human immunodeficiency virus (HIV) properties . This makes them valuable in the field of antiviral drug development .

Synthetic Strategies and Reactivity

1,5-Naphthyridines, a class of compounds to which “1,2,3,4-Tetrahydro-2,7-naphthyridine” belongs, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . These compounds show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Oxidation to Aromatic 1,5-Naphthyridines

Tetrahydro- and decahydro-1,5-naphthtyrines can be easily oxidized to the aromatic 1,5-naphthyridines . The oxidation of “1,2,3,4-Tetrahydro-2,7-naphthyridine” may afford 1,5-naphthyridines at high temperatures .

Safety And Hazards

1,2,3,4-Tetrahydro-2,7-naphthyridine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Naphthyridines, including 1,2,3,4-Tetrahydro-2,7-naphthyridine, have significant importance in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing more ecofriendly, safe, and atom-economical approaches for the synthesis of naphthyridines . Additionally, a complete correlation of synthesis with biological activity remains an area of interest .

properties

IUPAC Name

1,2,3,4-tetrahydro-2,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-3-9-5-8-6-10-4-2-7(1)8/h1,3,5,10H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTPQWRLHLQVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591043
Record name 1,2,3,4-Tetrahydro-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-2,7-naphthyridine

CAS RN

108749-08-2
Record name 1,2,3,4-Tetrahydro-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In Route C, commercially available 5-bromo-2-methoxy-4-methylpyridine in anhydrous tetrahydrofuran is metallated with n-BuLi and then treated with N,N-dimethylformamide to afford 6-methoxy-4-methylnicotinaldehyde. This was converted to the tert-butylimine with tert-butylamine in dichloromethane. Metallation with lithium 2,2,6,6-tetramethylpiperidide (Li-TMP) (cf. J. Org. Chem. 1993, 58, 2463-2467) and addition of N,N-dimethylformamide affords the iminoacetaldehyde which is reduced with sodium cyanoborohydride in methanol to give 2-tert-butyl-6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine. Cleavage of the methyl group with refluxing 48% hydrobromic acid and treatment with triflic anhydride in the presence of base gives (VIIb) protected as the tert-butylamine.
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tert-butylamine
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Synthesis routes and methods II

Procedure details

A mixture of 1,3,6,8-tetrachloro-2,7-naphthyridine (1.00 g, 2.67 mmol, 1 eq), Pd/C (200 mg, 0.2 eq) and potassium acetate (6.00 g, 61 mmol, 16 eq) in 300 mL of MeOH was stirred for 24 h at room temperature under H2, and then filtered through a Celite pad. The filtrate was concentrated in vacuo and treated with 100 mL of saturated Na2CO3 aqueous solution. The mixture was extracted with CH2Cl2 (50 mL×3). The organic layer was dried over Na2SO4 and concentrated in vacuo to afford the title compound as pale yellow oil (450 mg, 90%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 135.2 (M+1); 1H NMR (400 MHz, CDCl3) δ: 2.95 (2H, m), 3.38 (2H, m), 3.83 (2H, s), 7.08 (1H, m), 8.14 (1H, m), 8.28 (1H, m) ppm.
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6 g
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300 mL
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200 mg
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Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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